N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with a molecular formula of C25H23N3O3S and a molecular weight of 445.54. This compound features a unique structure that includes both diphenylpropyl and thiophen-2-ylmethyl groups, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The synthetic route often includes the following steps:
Formation of Diphenylpropylamine: This can be achieved through the reaction of diphenylpropyl bromide with ammonia or an amine.
Synthesis of Thiophen-2-ylmethylamine: This involves the reaction of thiophene with formaldehyde and ammonia.
Coupling Reaction: The final step involves the coupling of diphenylpropylamine and thiophen-2-ylmethylamine with oxalyl chloride to form the oxalamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, particularly in the field of organic electronics.
Mechanism of Action
The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a similar structure but includes a tetrahydropyrimidine ring.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound features a thiophene-fused structure and is used in organic electronics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(22(26)24-16-19-12-7-15-27-19)23-14-13-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHIQYSBWDOGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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